N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine
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Overview
Description
N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine is an organic compound belonging to the class of aminopyrimidines. This compound features a pyrimidine ring substituted with a cyclopropyl group and a piperazine moiety. It is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . This aza-Michael addition reaction forms the desired piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine moiety can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxide derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as protein kinases. The compound may inhibit the activity of these enzymes by binding to their active sites, thereby modulating cellular signaling pathways involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-4-pyrazolo[1,5-b]pyridazin-3-ylpyrimidin-2-amine: Shares a similar pyrimidine core but differs in the substitution pattern.
Cyclopropyl-{4-[5-(3,4-Dichlorophenyl)-2-[(1-Methyl)-Piperidin]-4-Yl-3-Propyl-3h-Imidazol-4-Yl]-Pyrimidin-2-Yl}Amine: Another pyrimidine derivative with different substituents.
Uniqueness
N-cyclopropyl-4-(piperazin-1-yl)pyrimidin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its cyclopropyl and piperazine moieties contribute to its potential as a versatile scaffold in drug discovery.
Properties
Molecular Formula |
C11H17N5 |
---|---|
Molecular Weight |
219.29 g/mol |
IUPAC Name |
N-cyclopropyl-4-piperazin-1-ylpyrimidin-2-amine |
InChI |
InChI=1S/C11H17N5/c1-2-9(1)14-11-13-4-3-10(15-11)16-7-5-12-6-8-16/h3-4,9,12H,1-2,5-8H2,(H,13,14,15) |
InChI Key |
ZIXWJOSJOMVIRG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC2=NC=CC(=N2)N3CCNCC3 |
Origin of Product |
United States |
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